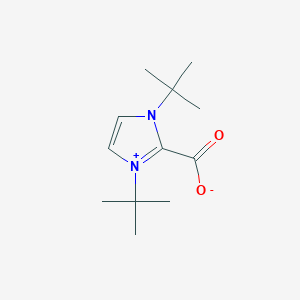
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is a compound belonging to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms and a carboxylate group at the 2-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate typically involves the reaction of 1,3-di-tert-butylimidazolium chloride with a suitable base, such as sodium hydroxide or potassium carbonate, in the presence of carbon dioxide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is then heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a continuous flow system to optimize the production process and reduce the overall production cost .
化学反応の分析
Types of Reactions
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; reaction conditionssolvents like dichloromethane or ethanol, room temperature to reflux.
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted imidazole derivatives
科学的研究の応用
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of 1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by:
Binding to metal ions: The compound forms stable complexes with metal ions, which can interfere with the normal functioning of metalloproteins and enzymes.
Disrupting cell membranes: The compound can insert into microbial cell membranes, leading to membrane disruption and cell lysis.
Inhibiting enzyme activity: The compound can inhibit the activity of specific enzymes involved in inflammation and cancer cell proliferation.
類似化合物との比較
Similar Compounds
- 1,3-Di-tert-butylimidazolium chloride
- 1,3-Di-tert-butylimidazolium bromide
- 1,3-Di-tert-butylimidazolium iodide
- 1,3-Di-tert-butylimidazolium tetrafluoroborate
Comparison
1,3-Di-tert-butyl-1H-imidazol-3-ium-2-carboxylate is unique among its similar compounds due to the presence of the carboxylate group at the 2-position of the imidazole ring. This functional group imparts distinct chemical and biological properties to the compound, such as increased solubility in polar solvents and enhanced reactivity towards nucleophiles. Additionally, the carboxylate group allows for the formation of stable metal complexes, which are useful in catalysis and coordination chemistry .
特性
分子式 |
C12H20N2O2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
1,3-ditert-butylimidazol-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H20N2O2/c1-11(2,3)13-7-8-14(12(4,5)6)9(13)10(15)16/h7-8H,1-6H3 |
InChIキー |
CJDLCKAHUNULNN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=C[N+](=C1C(=O)[O-])C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



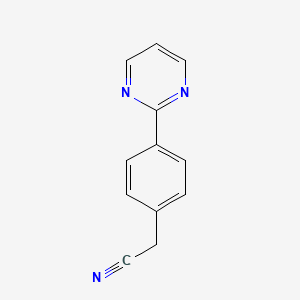

![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
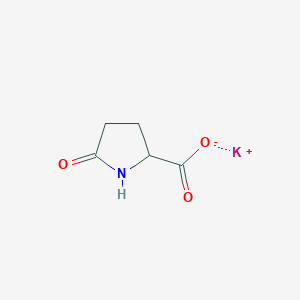
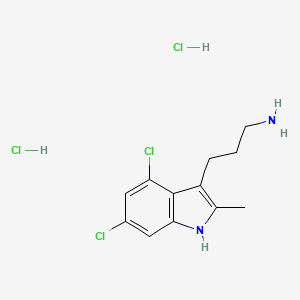
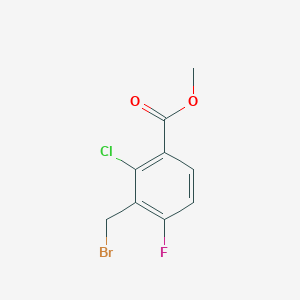
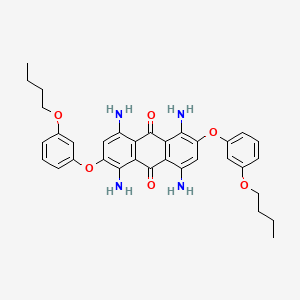
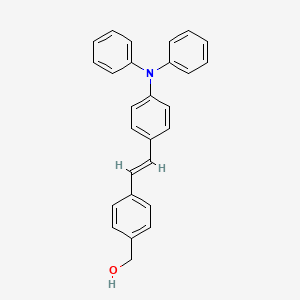

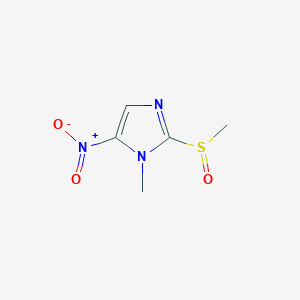
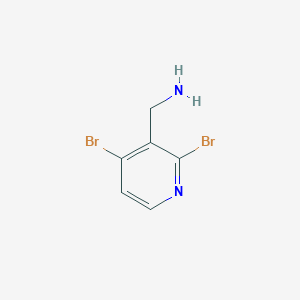
![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)
